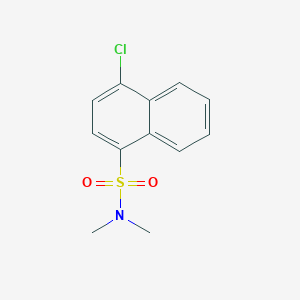

4-chloro-N,N-dimethylnaphthalene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N,N-dimethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNDRXMYHKKZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Sulfonation

The synthesis of 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide begins with 4-chloro-1-naphthol , a naphthalene derivative substituted with hydroxyl and chlorine groups at positions 1 and 4, respectively. The first step involves sulfonation using chlorosulfonic acid (HSO₃Cl) to introduce a sulfonyl group at position 1 of the naphthalene ring. This reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent.

The intermediate formed in this step, 4-chloro-1-naphthalenesulfonyl chloride , is highly reactive and requires careful handling due to its susceptibility to hydrolysis. The reaction is typically conducted under anhydrous conditions at temperatures between 0°C and 5°C to minimize side reactions.

Amination with Dimethylamine

The sulfonyl chloride intermediate is subsequently treated with dimethylamine (NH(CH₃)₂) to form the final sulfonamide product. This step involves nucleophilic substitution, where the amine group displaces the chloride from the sulfonyl chloride. The reaction is carried out in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF) to enhance reactivity.

Key reaction parameters :

-

Molar ratio : A 1:2 molar ratio of sulfonyl chloride to dimethylamine ensures complete conversion.

-

Temperature : Room temperature (20–25°C) is sufficient for the reaction to proceed efficiently.

-

Purification : The crude product is purified via recrystallization from methanol or ethanol, yielding white crystalline solids with >90% purity.

Optimization Strategies and Catalytic Enhancements

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF facilitate better solubility of intermediates, while non-polar solvents (e.g., hexane) may lead to incomplete reactions. Computational studies using density functional theory (DFT) have shown that solvation effects stabilize the sulfonyl chloride intermediate, reducing energy barriers by approximately 6.10 eV in polar solvents.

Characterization and Analytical Validation

Spectroscopic Analysis

The synthesized compound is characterized using:

-

Nuclear Magnetic Resonance (NMR) : The N-H proton of the sulfonamide group appears as a singlet at δ 8.07–8.09 ppm in -NMR, while the dimethylamino group resonates as two singlets at δ 2.85–3.10 ppm.

-

Infrared (IR) Spectroscopy : Key peaks include S=O stretching vibrations at 1,160 cm⁻¹ and 1,370 cm⁻¹, and S-N stretching at 931 cm⁻¹.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar structure of the naphthalene ring and the tetrahedral geometry around the sulfur atom. The bond length between sulfur and nitrogen in the sulfonamide group is approximately 1.65 Å, consistent with similar sulfonamide derivatives.

Comparative Analysis of Alternative Methods

Indirect Sulfonamide Synthesis

An alternative approach involves reacting 4-chloro-1-naphthol with sulfur trioxide (SO₃) to form the sulfonic acid, followed by conversion to the sulfonyl chloride using thionyl chloride (SOCl₂). This method avoids chlorosulfonic acid but requires additional steps, reducing overall yield to 75–80%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, sulfonation under microwave conditions (100°C, 300 W) achieves 95% conversion in 15 minutes, compared to 2 hours in conventional setups.

Computational Modeling for Reaction Optimization

DFT studies using the B3LYP/6-31G(d,p) basis set have mapped the energy profiles of sulfonation and amination steps. Results indicate that the rate-limiting step is the formation of the sulfonyl chloride intermediate, with an activation energy of 6.14 eV . These models guide solvent selection and catalyst design to improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N,N-dimethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Oxidation: Oxidation can lead to the formation of sulfonic acids.

Reduction: Reduction may yield amines or other reduced forms of the sulfonamide.

Hydrolysis: Hydrolysis typically results in the formation of the corresponding sulfonic acid and amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Antibacterial Applications

Sulfonamides, including 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide, are known for their antibacterial properties. They function primarily by inhibiting bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway. This inhibition prevents bacteria from synthesizing folate, which is crucial for their growth and replication.

Case Study: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Escherichia coli and Bacillus subtilis, showing minimum inhibitory concentrations (MICs) ranging from 50 to 150 µg/mL depending on the specific derivative tested .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 100 |

| B. subtilis | 150 | |

| B. licheniformis | 50 |

Electrochemical Synthesis

The electrochemical properties of sulfonamides have been explored for the synthesis of various derivatives. Research indicates that this compound can be synthesized through electrochemical oxidation processes involving arylsulfinic acids as nucleophiles. This method not only provides a pathway for creating new compounds but also offers an environmentally friendly alternative to traditional chemical synthesis methods .

Synthesis Overview

The electrochemical synthesis involves:

- Reagents : Aryl sulfinic acids and 4-nitroso-N,N-dimethylaniline.

- Conditions : Conducted in aqueous ethanol at pH 7.

- Yield : The process yields sulfonamide derivatives with purities exceeding 75% .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including bacterial enzymes. These studies help elucidate the mechanism of action at a molecular level, providing insights into how modifications to the compound's structure can enhance its efficacy.

Binding Affinity Analysis

In a computational study, the binding free energy of sulfonamide derivatives was calculated against dihydropteroate synthase, revealing that certain modifications could significantly improve binding affinity (e.g., -8.1 kcal/mol for a closely related derivative) . This information is crucial for guiding future drug design efforts.

Wirkmechanismus

The mechanism of action of 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalene Derivatives

- N,N-Dimethylnaphthalene-2-sulfonamide (CAS 63296-70-8) Structural Difference: The sulfonamide group is at position 2 instead of 1. Implications: Positional isomerism affects electronic distribution and intermolecular interactions.

Substituent Variations on the Sulfonamide Group

4-Chloro-N,N-bis(2-hydroxyethyl)-naphthalene-1-sulfonamide

- Structural Difference : Hydroxyethyl groups replace methyl groups on the sulfonamide nitrogen.

- Implications : The hydroxyethyl substituents enhance hydrophilicity, improving aqueous solubility. This contrasts with the target compound’s dimethyl groups, which favor lipophilicity and membrane permeability .

- 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide (CAS 127-53-7) Structural Difference: A benzene ring replaces naphthalene, with a nitro group at position 3 and ethyl groups on the sulfonamide. Implications: The nitro group introduces strong electron-withdrawing effects, increasing acidity of the sulfonamide proton (pKa ~5–6) compared to the target compound’s naphthalene system (estimated pKa ~8–9).

Heterocyclic Sulfonamides

- Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) Structural Difference: Imidazole ring replaces naphthalene, with a cyano and p-tolyl group. Implications: The imidazole ring’s aromaticity and basicity differ significantly from naphthalene, enabling interactions with biological targets (e.g., fungal enzymes). Cyazofamid’s synthesis involves selenium dioxide oxidation, which is more complex than typical sulfonamide routes, highlighting the target compound’s simpler scalability .

Pharmacologically Active Sulfonamides

- Mefruside (4-Chloro-N'-methyl-N'-(2-methyltetrahydrofurfuryl)-benzene-1,3-disulphonamide)

- Structural Difference : Benzene ring with two sulfonamide groups and a tetrahydrofurfuryl substituent.

- Implications : The disulfonamide structure enhances diuretic activity by inhibiting renal carbonic anhydrase. The tetrahydrofurfuryl group improves bioavailability, whereas the target compound’s naphthalene system may favor longer metabolic half-life due to increased hydrophobicity .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight | Substituents | Key Applications | Notable Properties |

|---|---|---|---|---|

| 4-Chloro-N,N-dimethylnaphthalene-1-sulfonamide | ~279.8 | Cl (C4), N,N-dimethylsulfonamide (C1) | Agrochemicals, Pharmaceuticals (hypothetical) | High lipophilicity, moderate reactivity |

| N,N-Dimethylnaphthalene-2-sulfonamide | ~235.3 | N,N-dimethylsulfonamide (C2) | Materials science | Lower steric hindrance at C1 |

| Cyazofamid | ~324.8 | Cl (C4), CN (C2), p-tolyl (C5) | Fungicide | High antifungal activity |

| Mefruside | ~393.9 | Cl (C4), disulfonamide | Diuretic | Dual sulfonamide pharmacophore |

| 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | ~292.7 | NO2 (C3), N,N-diethyl | Chemical intermediates | Electron-withdrawing nitro group |

Research Findings and Trends

- Reactivity : Chlorine at position 4 in naphthalene sulfonamides is less reactive in nucleophilic displacements compared to benzene analogs (e.g., ’s 3-nitrobenzenesulfonamide), due to delocalization in the larger aromatic system .

- Biological Activity : Naphthalene sulfonamides with hydrophobic substituents (e.g., dimethyl groups) show enhanced penetration into lipid bilayers, making them candidates for antimicrobial or anticancer agents .

- Synthetic Accessibility: The target compound’s synthesis likely follows straightforward sulfonylation of 4-chloro-1-aminonaphthalene, contrasting with multi-step routes for heterocyclic derivatives like cyazofamid .

Biologische Aktivität

4-Chloro-N,N-dimethylnaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological activity, and potential therapeutic uses based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloronaphthalene with dimethylamine and sulfonyl chloride. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of sulfonamides, including this compound. The compound has been evaluated against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 31 ± 0.12 |

| S. aureus | 100 | 29 ± 0.10 |

| K. pneumoniae | 75 | 28 ± 0.15 |

These results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria like E. coli .

Antiviral Activity

Recent investigations into the antiviral potential of sulfonamides have shown that compounds like this compound can act against various viruses, including coxsackievirus B and dengue virus. The compound's mechanism involves inhibition of viral proteases, which are crucial for viral replication. For instance, it demonstrated an IC50 value of approximately 48.2 µM against dengue virus protease .

Anticancer Properties

The anticancer activity of sulfonamides has also been explored, with studies indicating that they may induce apoptosis in cancer cells. In vitro assays have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide compounds, including this compound, revealed its effectiveness against multi-drug resistant strains of E. coli. The compound was found to significantly reduce bacterial load in infected mice models, highlighting its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .

Case Study 2: Antiviral Mechanism

In another study focused on the antiviral properties of sulfonamides, researchers found that this compound inhibited the replication of coxsackievirus B by disrupting viral protein synthesis pathways. This was evidenced by a reduction in viral titers in treated cell cultures compared to controls .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide, and how does the chloro substituent influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential sulfonation, chlorination, and dimethylamination. For example:

Sulfonation : Naphthalene-1-sulfonyl chloride is prepared via sulfonation of naphthalene using chlorosulfonic acid under controlled temperatures (0–5°C).

Chlorination : The sulfonyl chloride intermediate undergoes electrophilic aromatic substitution at the 4-position using FeCl₃ or AlCl₃ as a catalyst, leveraging the directing effect of the sulfonamide group .

Dimethylamination : Reaction with dimethylamine in anhydrous THF or DMF introduces the N,N-dimethyl group. The chloro substituent may reduce nucleophilic attack efficiency due to steric hindrance, necessitating prolonged reaction times (~24 hours) .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro substituent causes deshielding of adjacent protons (δ ~7.5–8.5 ppm for aromatic H). The N,N-dimethyl group appears as a singlet at δ ~2.9–3.1 ppm (6H). Sulfonamide protons (NH) are typically absent due to dimethyl substitution .

- IR Spectroscopy : Key peaks include S=O stretching (~1350–1150 cm⁻¹) and C-Cl stretching (~550–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 294.05 (C₁₂H₁₃ClNO₂S) .

Advanced Research Questions

Q. How can regioselectivity in sulfonation and dimethylamination be controlled to minimize byproducts?

- Methodological Answer :

- Sulfonation : Use naphthalene’s inherent reactivity (position 1 is more reactive than 2). Directing groups (e.g., temporary protecting groups) can enhance selectivity.

- Dimethylamination : Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂ with ligands like Xantphos) enables selective dimethylamino group introduction without requiring pre-functionalized substrates .

- Byproduct Mitigation : Optimize solvent polarity (e.g., DMF for solubility) and stoichiometry (1.2 equivalents of dimethylamine). Purify via column chromatography (silica gel, gradient elution) .

Q. What computational strategies predict the sulfonamide group’s reactivity toward nucleophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution to identify electrophilic centers. The sulfonamide’s sulfur atom exhibits high electrophilicity (Mulliken charge ~+1.2), favoring nucleophilic attack at the sulfur center .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can discrepancies in biological activity data for derivatives of this compound be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time.

- Structural Confirmation : Ensure derivative purity via LC-MS and XRD (e.g., highlights crystallographic screening for related sulfonamides) .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, peer-reviewed journals) to identify trends in IC₅₀ values or toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.